Cycloguanil

Description

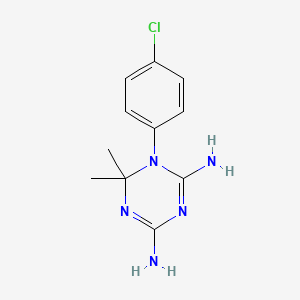

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNFFXRFOJIOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152-53-4 (hydrochloride) | |

| Record name | Cycloguanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022867 | |

| Record name | Cycloguanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-21-2 | |

| Record name | Cycloguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloguanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloguanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cycloguanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOGUANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RM326WVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Cycloguanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cycloguanil, an antifolate agent and the active metabolite of the antimalarial prodrug proguanil. It delves into its molecular target, the basis of resistance, and key experimental methodologies used in its study.

Executive Summary

This compound is a potent and selective inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition is the primary mechanism behind its antimalarial activity. By targeting the DHFR of Plasmodium falciparum, this compound disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and certain amino acids.[2][4][5] This disruption ultimately halts parasite DNA replication and cell division, leading to the parasite's death.[4][5] Resistance to this compound is well-characterized and primarily arises from specific point mutations in the parasite's dhfr gene, which reduce the binding affinity of the drug to its target enzyme.[6][7]

Core Mechanism of Action

Metabolic Activation

This compound is not administered directly but is formed in the human host following the administration of its parent prodrug, proguanil.[1][4] Proguanil is absorbed and subsequently metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, into the active triazine metabolite, this compound.[2][4] This metabolic conversion is essential for the drug's antimalarial activity.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary molecular target of this compound is the enzyme dihydrofolate reductase (DHFR).[8][9] In the malaria parasite, DHFR is a key enzyme in the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[10] THF and its derivatives are essential one-carbon donors required for the synthesis of thymidylate, purine nucleotides, and several amino acids (e.g., methionine).

This compound acts as a competitive inhibitor, binding to the active site of the parasite's DHFR with high affinity, thereby preventing the binding of the natural substrate, DHF.[2] This blockade leads to a depletion of the THF pool, which in turn inhibits the synthesis of DNA and essential amino acids, arresting parasite growth and replication.[4][5]

Selectivity and Drug Interactions

This compound exhibits species-selective activity, binding more tightly to the Plasmodium DHFR than to the human ortholog.[6] However, recent work has indicated that while the parent drug proguanil is synergistic with the antimalarial drug atovaquone, this compound is antagonistic to atovaquone's effects.[1][11] This suggests that proguanil itself may have an alternative antimalarial mechanism of action independent of DHFR inhibition.[1][12]

Quantitative Data: In Vitro Activity

The in vitro activity of this compound is typically quantified by its 50% inhibitory concentration (IC50) against P. falciparum cultures or its inhibition constant (Ki) against the purified DHFR enzyme.

| Parameter | Target | Strain/Condition | Value (nM) | Reference |

| IC50 | P. falciparum | Susceptible (Mean) | 11.1 | [9] |

| P. falciparum | Resistant (Mean) | 2,030 | [9] | |

| P. falciparum | Susceptible Range | < 50 | [9] | |

| P. falciparum | Intermediate Range | 50 - 500 | [9] | |

| P. falciparum | Resistant Range | > 500 | [9] | |

| P. falciparum | Ugandan Isolates (Median) | 1,200 | [3] | |

| P. falciparum | Wild-type dhfr | 0.25 - 9.14 | [7] | |

| P. falciparum | Mutant dhfr | 15.3 - 901 | [7] | |

| Ki | Human DHFR | - | 43,000 (43.0 µM) | [6] |

Molecular Basis of Resistance

Resistance to this compound in P. falciparum is primarily caused by point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site. These mutations decrease the binding affinity of this compound, requiring higher concentrations of the drug to achieve an inhibitory effect.

Key mutations associated with this compound resistance are different from those conferring resistance to another antifolate, pyrimethamine.[13]

-

This compound Resistance: A double mutation converting Alanine-16 to Valine (A16V) and Serine-108 to Threonine (S108T) confers high-level resistance to this compound while having minimal impact on pyrimethamine susceptibility.[6][13]

-

Pyrimethamine Resistance: A single mutation from Serine-108 to Asparagine (S108N) is the primary determinant of pyrimethamine resistance and only moderately decreases this compound susceptibility.[7][13]

-

Cross-Resistance: Significant cross-resistance to both drugs occurs in parasites that harbor mutations including S108N and Isoleucine-164 to Leucine (I164L).[13]

References

- 1. iddo.org [iddo.org]

- 2. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deletion mutagenesis of large areas in Plasmodium falciparum genes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mutagenesis of dihydrofolate reductase from Plasmodium falciparum: analysis in Saccharomyces cerevisiae of triple mutant alleles resistant to pyrimethamine or WR99210 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 10. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. The dihydrofolate reductase domain of Plasmodium falciparum thymidylate synthase-dihydrofolate reductase. Gene synthesis, expression, and anti-folate-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Active Metabolite of Proguanil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proguanil, a biguanide antimalarial agent, functions as a prodrug, undergoing metabolic activation to its active form, cycloguanil. This triazine metabolite is the primary mediator of proguanil's antimalarial activity through the potent inhibition of the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, which is crucial for the synthesis of nucleic acids and certain amino acids, ultimately leading to the parasite's death. This technical guide provides an in-depth analysis of the metabolism of proguanil to this compound, the mechanism of action of this compound, and a summary of its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols for the analysis of proguanil and its metabolites are also presented.

Introduction

Proguanil has been a cornerstone in the prophylaxis and treatment of malaria for decades. Its efficacy is entirely dependent on its biotransformation into this compound.[1] Understanding the nuances of this metabolic process and the subsequent action of this compound is paramount for optimizing its clinical use, overcoming resistance, and developing novel antimalarial therapies. This guide aims to provide a comprehensive resource for researchers and drug development professionals working in this area.

Metabolism of Proguanil to this compound

Proguanil is metabolized primarily in the liver by the cytochrome P450 (CYP) enzyme system.[1] The key enzymes responsible for the oxidative cyclization of proguanil to the active triazine metabolite, this compound, are CYP2C19 and, to a lesser extent, CYP3A4.[2][3][4] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in the rate of proguanil metabolism, categorizing individuals as extensive metabolizers (EMs) or poor metabolizers (PMs).[5][6] This variability can impact the therapeutic efficacy of proguanil.

The metabolic conversion involves the formation of an imine intermediate, which then undergoes cyclization to form this compound.[7][8] A minor metabolic pathway involves the hydrolysis of proguanil to 4-chlorophenylbiguanide.[8]

Figure 1: Metabolic pathway of proguanil.

Mechanism of Action of this compound

This compound exerts its antimalarial effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium species.[9][10] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are vital for DNA synthesis and cell replication. By inhibiting parasitic DHFR, this compound effectively halts the parasite's reproductive cycle.[7]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of proguanil and its active metabolite this compound have been extensively studied in healthy human volunteers. The following tables summarize key pharmacokinetic parameters.

| Parameter | Proguanil | This compound | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | 3 - 7 hours | [11][12][13] |

| Elimination Half-life (t½) | ~14.5 - 20 hours | ~11.7 - 12 hours | [11][14][15] |

| Plasma Clearance (CL/F) | 1.43 ± 0.33 L/h/kg | Not reported | [14] |

| Apparent Volume of Distribution (Vd/F) | 30.7 ± 12.3 L/kg | Not reported | [14] |

Table 1: Single-Dose Pharmacokinetic Parameters of Proguanil and this compound in Healthy Adults.

| Parameter | Proguanil | This compound | Reference(s) |

| Peak Plasma Concentration (Cmax) | 130.3 ± 16.0 ng/mL | 52.0 ± 15.2 ng/mL | [14] |

| Trough Plasma Concentration (Cmin) | ~200 nmol/L | ~100 nmol/L | [11][12] |

| Steady-State Peak Concentration | 1201.6 ± 132.4 nmol/L | 317.0 ± 44.4 nmol/L | [16] |

| Steady-State Trough Concentration | 650.0 ± 58.1 nmol/L | 230.8 ± 35.1 nmol/L | [16] |

Table 2: Steady-State Plasma Concentrations of Proguanil and this compound in Healthy Adults.

Pharmacodynamic Parameters

The inhibitory activity of this compound against Plasmodium falciparum dihydrofolate reductase is a key measure of its potency.

| Parameter | Value | Condition | Reference(s) |

| IC50 | 1200 nM (median) | P. falciparum isolates from Uganda | [9] |

| IC50 | 11.1 nM (mean) | Susceptible P. falciparum isolates | [10] |

| IC50 | 2030 nM (mean) | Resistant P. falciparum isolates | [10] |

| IC50 | 15.3 - 901 nM | This compound-resistant P. falciparum isolates | [17] |

| Ki | 9 nM | Trypanosoma brucei DHFR | [5] |

Experimental Protocols

In Vitro Metabolism of Proguanil in Human Liver Microsomes

This protocol is a generalized representation based on methodologies described in the literature.[2][3][4]

Figure 2: Experimental workflow for in vitro proguanil metabolism.

Methodology:

-

Preparation of Reagents:

-

Human liver microsomes are thawed on ice.

-

A stock solution of proguanil is prepared in a suitable solvent (e.g., methanol).

-

An NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer.

-

-

Incubation:

-

An incubation mixture containing human liver microsomes, phosphate buffer, and proguanil is prepared in microcentrifuge tubes.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by adding the NADPH-generating system.

-

The reaction is allowed to proceed at 37°C for a defined time course.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is terminated by the addition of a quenching solvent, such as acetonitrile.

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Analysis:

-

The concentration of this compound in the supernatant is quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Determination of Proguanil and this compound in Biological Fluids by HPLC

This protocol is a composite of methods described for the analysis of proguanil and its metabolites in plasma, whole blood, and urine.[15][18][19][20]

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a volume of the biological sample (plasma, whole blood, or urine), an internal standard is added.

-

The sample is pre-treated as necessary (e.g., alkalinization).

-

The sample is loaded onto a conditioned SPE cartridge (e.g., cyanopropyl-bonded silica).

-

The cartridge is washed with an appropriate solvent to remove interfering substances.

-

Proguanil and this compound are eluted from the cartridge with a suitable elution solvent.

-

The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

-

HPLC Analysis:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A reversed-phase column (e.g., C18 or cyanopropyl).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specified wavelength (e.g., 254 nm).

-

-

Quantification:

-

The concentrations of proguanil and this compound are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

-

Conclusion

The metabolic activation of proguanil to this compound is a critical determinant of its antimalarial efficacy. This compound's potent and selective inhibition of the parasite's dihydrofolate reductase remains a key mechanism in malaria chemotherapy. A thorough understanding of the factors influencing proguanil metabolism, such as genetic polymorphisms in CYP enzymes, and the precise quantification of both the parent drug and its active metabolite are essential for the rational use of this important antimalarial agent and for the development of future antifolate drugs. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing the field of antimalarial drug discovery and development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. In vitro proguanil activation to this compound is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by omeprazole of proguanil metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time-dependent pharmacokinetics and drug metabolism of atovaquone plus proguanil (Malarone) when taken as chemoprophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variability in the metabolism of proguanil to the active metabolite this compound in healthy Kenyan adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inter-subject variability in the metabolism of proguanil to the active metabolite this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human pharmacokinetics of proguanil and its metabolites [pubmed.ncbi.nlm.nih.gov]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steady-state kinetics of proguanil and its active metabolite, this compound, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Multiple-dose pharmacokinetic study of proguanil and this compound following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Cycloguanil: An In-Depth Examination of Biological Targets Beyond Dihydrofolate Reductase

For Immediate Release

VANCOUVER, B.C. – November 10, 2025 – While the antimalarial agent cycloguanil is classically defined by its potent inhibition of dihydrofolate reductase (DHFR), a growing body of evidence reveals a more complex pharmacological profile. This technical guide synthesizes current research on the biological targets of this compound beyond its canonical role, providing researchers, scientists, and drug development professionals with a comprehensive overview of its alternative mechanisms of action and molecular interactions.

Introduction

This compound, the active metabolite of the prodrug proguanil, has been a cornerstone of malaria prophylaxis and treatment for decades. Its primary mechanism of action is the inhibition of the DHFR enzyme in Plasmodium falciparum, a critical step in the folate biosynthesis pathway. This inhibition deprives the parasite of essential nucleic acid precursors, leading to arrested growth and replication. However, extensive research, particularly in the contexts of drug resistance, alternative organisms, and cancer pharmacology, has unveiled that this compound's biological interactions are not limited to DHFR. This guide delves into these non-canonical targets, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and processes.

Primary Target in Plasmodium falciparum: Dihydrofolate Reductase (DHFR)

The primary and most well-characterized biological target of this compound in the malaria parasite is DHFR. Complementation assays have demonstrated that this compound specifically targets P. falciparum DHFR with no other significant targets identified within the parasite. The inhibition of DHFR disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidylate and purines.

It is important to distinguish the activity of this compound from its parent compound, proguanil. While this compound's antimalarial action is attributed to DHFR inhibition, proguanil is believed to possess a separate, non-DHFR-mediated mechanism of action. Evidence suggests that proguanil, but not this compound, acts synergistically with the mitochondrial inhibitor atovaquone, indicating a distinct molecular target for the prodrug. In fact, this compound has been shown to be antagonistic to the effects of atovaquone[1].

An Alternative Target in Trypanosomes: Pteridine Reductase 1 (PTR1)

In the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis, this compound has been identified as an inhibitor of pteridine reductase 1 (PTR1) in addition to its activity against the parasite's DHFR. PTR1 provides a metabolic bypass for DHFR, allowing the parasite to continue producing reduced folates even when DHFR is inhibited. The dual inhibition of both DHFR and PTR1 is therefore a promising strategy for anti-trypanosomal drug development.

Quantitative Data: Inhibition of T. brucei PTR1 by this compound

| Compound | Target Enzyme | Parameter | Value |

| This compound | T. brucei PTR1 | IC50 | 31.6 µM |

| This compound | T. brucei DHFR | Ki | 256 nM |

Experimental Protocol: T. brucei PTR1 Enzyme Inhibition Assay

A spectrophotometric assay is commonly employed to determine the inhibitory activity of compounds against recombinant T. brucei PTR1.

Materials:

-

Recombinant T. brucei PTR1 enzyme

-

NADPH

-

Biopterin (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the desired concentration of the test compound.

-

Add a fixed concentration of recombinant T. brucei PTR1 to each well.

-

Initiate the enzymatic reaction by adding the substrate, biopterin (e.g., 50 µM).

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

The initial reaction velocity is calculated from the linear portion of the reaction curve.

-

The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Interaction with Human Drug Transporters

This compound has been identified as a substrate for human organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. These transporters are crucial for the uptake, distribution, and elimination of a wide range of compounds, including many drugs. While not "targets" in the inhibitory sense, these interactions are critical to the pharmacokinetics of this compound.

Quantitative Data: this compound Interaction with Drug Transporters

| Compound | Transporter | Parameter | Value |

| Proguanil | hOCT1 | KM | 8.1 µM |

| Proguanil | hOCT2 | KM | 9.0 µM |

| Proguanil | hOCT1 | Vmax | 1840 pmol/mg/min |

| Proguanil | hOCT2 | Vmax | 4440 pmol/mg/min |

| This compound | hOCT1 | Uptake (100 µM, 5 min) | 139 ± 9 pmol/mg/min |

This compound has also been identified as a substrate for MATE1 and MATE2-K[2][3][4].

Experimental Protocol: Transporter-Mediated Uptake Assay in HEK293 Cells

This protocol describes a typical uptake assay using human embryonic kidney (HEK293) cells engineered to overexpress a specific transporter.

Materials:

-

HEK293 cells stably transfected with the transporter of interest (e.g., hOCT1) or an empty vector (control).

-

Cell culture medium and reagents.

-

Poly-D-lysine coated 24-well plates.

-

Transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).

-

Radiolabeled or non-radiolabeled this compound.

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation counter (for radiolabeled compounds) or LC-MS/MS (for non-radiolabeled compounds).

Procedure:

-

Seed the transfected and control HEK293 cells in 24-well plates and culture until they reach a suitable confluency.

-

On the day of the experiment, wash the cells with pre-warmed transport buffer.

-

Pre-incubate the cells in transport buffer for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding the transport buffer containing a known concentration of this compound.

-

Incubate for a specific time (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer.

-

Lyse the cells using the lysis buffer.

-

Determine the intracellular concentration of this compound in the cell lysates using either scintillation counting or LC-MS/MS.

-

Normalize the uptake to the protein concentration in each well.

-

Calculate the specific uptake by subtracting the uptake in control cells from the uptake in transporter-expressing cells.

Potential Off-Target Effects in Cancer Cells

Recent investigations into the anticancer properties of this compound and its analogues have suggested the existence of additional targets beyond human DHFR. While these compounds are potent inhibitors of human DHFR, the observation that folinic acid rescue is not always successful in restoring cell viability points towards DHFR-independent mechanisms of action[5][6].

One such potential downstream effect is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity[5]. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation and survival. The blockade of this pathway by this compound and its analogues represents a potential non-canonical anticancer mechanism.

Experimental Protocol: Folinic Acid Rescue Assay

This assay is used to determine if the cytotoxic effects of a compound are primarily due to the inhibition of DHFR.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 breast cancer cells).

-

Cell culture medium and reagents.

-

96-well plates.

-

Test compound (this compound or analogue).

-

Folinic acid.

-

Cell viability reagent (e.g., resazurin).

-

Plate reader for fluorescence or absorbance measurement.

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a fixed concentration of the test compound in the presence or absence of a high concentration of folinic acid (e.g., 100 µM).

-

Include appropriate controls (vehicle-only and folinic acid-only).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance to determine the percentage of viable cells relative to the vehicle control.

-

A significant increase in cell viability in the presence of folinic acid indicates that the compound's cytotoxicity is primarily mediated through DHFR inhibition. A lack of rescue suggests the involvement of other targets.

Visualizing this compound's Biological Interactions

To better understand the complex interactions of this compound, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Folate pathway inhibition by this compound and the PTR1 bypass in Trypanosomes.

Caption: Experimental workflow for a transporter-mediated uptake assay.

Caption: Logical relationships of this compound's molecular interactions.

Conclusion

While dihydrofolate reductase remains the primary and most potent target of this compound, a comprehensive understanding of its biological activity must extend to a broader range of molecular interactions. The inhibition of pteridine reductase 1 in Trypanosoma brucei highlights its potential as a lead compound for other parasitic diseases. Its interaction with human drug transporters underscores the importance of considering pharmacokinetic factors in its clinical application and potential for drug-drug interactions. Furthermore, the emerging evidence of DHFR-independent effects in cancer cells, such as the modulation of STAT3 signaling, opens new avenues for its therapeutic exploration. This guide provides a foundational resource for researchers aiming to further elucidate the multifaceted pharmacology of this compound and leverage its diverse biological activities for future drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Proguanil and this compound are organic cation transporter and multidrug and toxin extrusion substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proguanil and this compound are organic cation transporter and multidrug and toxin extrusion substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpene Lactones with Dual Inhibitory Activity against the Trypanosoma brucei Pteridine Reductase 1 and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Cycloguanil Resistance in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying cycloguanil resistance in Plasmodium falciparum, the deadliest species of malaria parasite. This document details the genetic determinants of resistance, presents quantitative data on drug susceptibility, and offers detailed protocols for key experimental procedures used in resistance surveillance and research.

The Molecular Basis of this compound Resistance

This compound, the active metabolite of the prodrug proguanil, is an antifolate agent that inhibits the essential P. falciparum enzyme dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate biosynthesis pathway, which is vital for the synthesis of nucleotides and certain amino acids, and therefore for parasite replication. Resistance to this compound in P. falciparum is primarily mediated by specific point mutations in the dhfr gene. Additionally, variations in the copy number of the gene encoding GTP cyclohydrolase I (gch1), the first enzyme in the folate pathway, have been shown to modulate the level of resistance.

The Role of Dihydrofolate Reductase (DHFR) Mutations

Point mutations in the P. falciparum dhfr gene alter the structure of the enzyme's active site, reducing the binding affinity of this compound and rendering the drug less effective. Different mutations confer varying levels of resistance and can also impact the parasite's susceptibility to other antifolate drugs like pyrimethamine.

Key mutations in P. falciparum DHFR associated with this compound resistance include:

-

A16V and S108T: The combination of these two mutations is a primary determinant of this compound resistance, while having a lesser effect on pyrimethamine susceptibility.[1][2]

-

S108N: This mutation is the principal cause of pyrimethamine resistance but results in only a moderate decrease in sensitivity to this compound.[1][2]

-

N51I and C59R: These mutations often occur in combination with S108N and can further increase the level of resistance to both this compound and pyrimethamine.

-

I164L: The presence of this mutation, typically in conjunction with other mutations, is associated with high-level resistance to both drugs.[1][2]

The accumulation of multiple mutations in the dhfr gene leads to a stepwise increase in the level of resistance to this compound and other antifolates.

The Influence of GTP Cyclohydrolase I (GCH1) Amplification

GTP cyclohydrolase I is the first and rate-limiting enzyme in the de novo folate biosynthesis pathway.[3][4] Amplification of the pfgch1 gene, leading to an increased copy number and consequently higher expression of the enzyme, has been strongly associated with antifolate resistance.[3][5][6] This is thought to be a compensatory mechanism that increases the metabolic flux through the folate pathway, thereby mitigating the fitness cost associated with DHFR mutations and contributing to the persistence of resistant parasites in the population.[5][6]

Quantitative Data on this compound Susceptibility

The following tables summarize the in vitro susceptibility of various P. falciparum strains with different dhfr genotypes to this compound, presented as the 50% inhibitory concentration (IC50).

Table 1: this compound IC50 Values for P. falciparum Strains with Different DHFR Genotypes

| Strain/Isolate | DHFR Genotype (Amino Acid Positions 16, 51, 59, 108, 164) | This compound IC50 (nM) | Reference |

| 3D7 | Wild-type (A, N, C, S, I) | ~1.1 - 11.1 | [7] |

| Dd2 | N51I, C59R, S108N | 1200 | [8] |

| FCR3 | A16V, S108T | High Resistance | [2] |

| HB3 | S108N | Moderate Resistance | [2] |

| 7G8 | S108N | Moderate Resistance | [2] |

| V1/S | N51I, C59R, S108N, I164L | >2000 | [1][2] |

| Ugandan Isolates (Median) | Predominantly N51I, C59R, S108N | 1200 | [8] |

Table 2: DHFR Enzyme Kinetic Parameters for Wild-Type and Mutant Enzymes

| DHFR Allele | Km for DHF (μM) | kcat (s-1) | Ki for this compound (nM) | Reference |

| Wild-type | 2.5 ± 0.3 | 10.5 ± 0.8 | 0.23 ± 0.03 | [9] |

| S108N | 0.6 ± 0.1 | 11.2 ± 1.1 | 14.5 ± 1.5 | [9] |

| C59R + S108N | 0.9 ± 0.1 | 9.8 ± 0.9 | 35.7 ± 3.2 | [9] |

| N51I + C59R + S108N | 1.2 ± 0.2 | 12.1 ± 1.3 | 125 ± 11 | [9] |

Signaling Pathways and Logical Relationships

The development of this compound resistance is a multi-step process involving genetic mutations and compensatory mechanisms. The following diagrams illustrate these relationships.

Caption: Signaling pathway of this compound action and resistance in P. falciparum.

Caption: Experimental workflow for investigating this compound resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound resistance in P. falciparum.

In Vitro Drug Susceptibility Assay (IC50 Determination)

This protocol is adapted from the isotopic microtest method.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

[3H]-hypoxanthine

-

Cell harvester and scintillation counter

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free control wells.

-

Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 24 hours at 37°C in the gas mixture.

-

Add [3H]-hypoxanthine to each well and incubate for a further 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

PCR-RFLP for Detection of DHFR Mutations

This protocol describes the detection of the S108N mutation.

Materials:

-

Genomic DNA extracted from P. falciparum

-

PCR primers flanking codon 108 of the dhfr gene

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Restriction enzyme AluI

-

Agarose gel electrophoresis equipment

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction containing genomic DNA, primers, Taq polymerase, buffer, and dNTPs.

-

Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Restriction Digestion:

-

Digest the PCR product with the restriction enzyme AluI. The S108N mutation creates a recognition site for AluI.

-

-

Agarose Gel Electrophoresis:

-

Run the digested PCR products on an agarose gel.

-

Visualize the DNA fragments under UV light.

-

The presence of cleaved fragments indicates the S108N mutation (resistant), while an uncut fragment indicates the wild-type serine at codon 108 (sensitive).

-

Quantitative PCR (qPCR) for pfgch1 Copy Number Variation

This protocol is for determining the copy number of the pfgch1 gene relative to a single-copy reference gene (e.g., beta-tubulin).

Materials:

-

Genomic DNA from P. falciparum

-

qPCR primers for pfgch1 and a single-copy reference gene

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

-

Reference genomic DNA with a known single copy of pfgch1

Procedure:

-

Set up qPCR reactions in triplicate for both the pfgch1 gene and the reference gene for each DNA sample and the reference DNA.

-

Perform the qPCR with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Include a melt curve analysis at the end of the run to ensure product specificity.

-

Calculate the Ct (cycle threshold) values for each reaction.

-

Determine the copy number of pfgch1 using the ΔΔCt method, normalizing the Ct value of pfgch1 to the Ct value of the reference gene and comparing this to the reference DNA sample.

Recombinant DHFR Expression and Enzyme Kinetics Assay

Materials:

-

Expression vector containing the P. falciparum dhfr gene (wild-type or mutant)

-

E. coli expression strain (e.g., BL21(DE3))

-

IPTG for induction of protein expression

-

Lysis buffer

-

Ni-NTA affinity chromatography column (for His-tagged protein)

-

DHFR assay buffer (e.g., Tris-HCl, DTT, EDTA)

-

NADPH

-

Dihydrofolate (DHF)

-

Spectrophotometer

Procedure:

-

Protein Expression and Purification:

-

Transform the E. coli expression strain with the dhfr expression vector.

-

Grow the bacterial culture and induce protein expression with IPTG.

-

Harvest the cells and lyse them.

-

Purify the recombinant DHFR protein using Ni-NTA affinity chromatography.

-

Assess the purity of the protein by SDS-PAGE.

-

-

Enzyme Kinetics Assay:

-

Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the purified DHFR enzyme in a cuvette.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity.

-

Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) by measuring the initial velocities at varying substrate (DHF and NADPH) concentrations and fitting the data to the Michaelis-Menten equation.

-

To determine the inhibition constant (Ki) for this compound, perform the assay in the presence of varying concentrations of the inhibitor.

-

Conclusion

This compound resistance in P. falciparum is a complex phenomenon primarily driven by mutations in the dhfr gene and modulated by amplification of the gch1 gene. A thorough understanding of these mechanisms is crucial for the development of new antimalarial drugs that can overcome existing resistance. The experimental protocols outlined in this guide provide a framework for researchers to investigate the prevalence of this compound resistance, to characterize the biochemical properties of resistant parasites, and to screen for novel inhibitors of the P. falciparum folate pathway. Continuous surveillance and research in this area are essential to combat the threat of drug-resistant malaria.

References

- 1. Biochemical and functional characterization of Plasmodium falciparum GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of mutations in the Plasmodium falciparum dihydrofolate reductase (dhfr) gene by dot-blot hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound against African isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and biophysical characterization of Plasmodium falciparum glucose regulated protein 170 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Cycloguanil's Antimalarial Activity: A Technical Guide

Introduction

Cycloguanil is the biologically active metabolite of the pro-drug proguanil, which has been a cornerstone in the prevention and treatment of malaria for decades.[1][2][3][4] As a member of the antifolate class of drugs, this compound's efficacy is rooted in its ability to disrupt a critical metabolic pathway in the Plasmodium falciparum parasite. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's antimalarial action, the basis of drug resistance, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary antimalarial action of this compound is the specific and competitive inhibition of the parasitic enzyme dihydrofolate reductase (DHFR).[2][3][4] DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks for DNA synthesis and cellular replication.[2][4] By blocking DHFR, this compound effectively halts the parasite's ability to replicate its DNA and proliferate, leading to its death.[4] This action is particularly effective against the liver and erythrocytic stages of the parasite's life cycle.[4][6]

The pro-drug, proguanil, is metabolized in the liver by cytochrome P450 enzymes into its active form, this compound.[2][3] Interestingly, proguanil itself may possess an alternative antimalarial mechanism of action that is distinct from DHFR inhibition, as it acts synergistically with atovaquone, while this compound is antagonistic.[1] However, the primary activity of the proguanil/cycloguanil axis against P. falciparum is attributed to the latter's potent inhibition of PfDHFR.[7]

Molecular Basis of Resistance

The emergence of resistance to this compound poses a significant challenge to its clinical utility.[8] Resistance is primarily conferred by specific point mutations in the gene encoding the DHFR domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in P. falciparum.[8][9][10] These mutations alter the structural conformation of the enzyme's active site, thereby reducing the binding affinity of this compound.

Key mutations associated with this compound resistance include:

-

A16V and S108T: A double mutation involving Alanine to Valine at codon 16 and Serine to Threonine at codon 108 is specifically linked to high-level this compound resistance, while often retaining sensitivity to another antifolate, pyrimethamine.[9][10][11][12]

-

S108N: A single mutation from Serine to Asparagine at codon 108 confers resistance to pyrimethamine with only a moderate decrease in susceptibility to this compound.[9][13]

-

I164L: The mutation from Isoleucine to Leucine at codon 164, often in combination with the S108N mutation, leads to significant cross-resistance to both this compound and pyrimethamine.[9][13]

The accumulation of these mutations in the PfDHFR enzyme reflects the structural differences between antifolate drugs and the subtle ways in which they interact with the active site.[9][13]

Quantitative Data on this compound Activity

The in vitro activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%. These values vary significantly between drug-sensitive and drug-resistant parasite strains.

Table 1: In Vitro Activity of this compound against P. falciparum Strains

| Strain/Isolate | Geographic Origin | DHFR Genotype | This compound IC50 (nM) | Pyrimethamine IC50 (nM) | Reference |

| FC27 | Papua New Guinea | Sensitive | ~0.6 | ~2.5 | [14] |

| K1 | Thailand | Resistant (S108N, etc.) | ~40 | >6400 | [14] |

| FVO | Vietnam/USA | Resistant (A16V+S108T) | Resistant | Sensitive | [7] |

| Camp | Malaysia | Sensitive (to Cyc) | Sensitive | Resistant (to Pyr) | [7] |

| African Isolates (Susceptible) | Africa | Wild-Type | Varies (low nM range) | N/A | [6][15] |

| African Isolates (Resistant) | Africa | Mutant | Varies (high nM range) | N/A | [6][15] |

Note: IC50 values can vary based on experimental conditions, such as culture medium composition (folate and PABA levels) and incubation time.[16]

Table 2: Inhibition Constants (Ki) for this compound against DHFR

| Enzyme Source | Ki (µM) | Reference |

| Human DHFR (hDHFR) | 43.0 | [5] |

| Pneumocystis carinii DHFR | 109.0 | [5] |

Note: Specific Ki values for wild-type and various mutant forms of P. falciparum DHFR are crucial for detailed structure-activity relationship studies but were not explicitly available in the provided search results. Such data is typically generated through detailed enzyme kinetic assays.

Experimental Protocols

The study of this compound's antimalarial activity relies on a set of established laboratory techniques.

In Vitro Drug Susceptibility Testing

This protocol is used to determine the IC50 of this compound against different P. falciparum strains.

Methodology: Radioisotopic Microdilution Assay

-

Parasite Culture: P. falciparum is maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum or plasma.[14] Cultures are synchronized to the ring stage using methods like sorbitol lysis.[14]

-

Drug Dilution: this compound is serially diluted in culture medium across a 96-well microtiter plate.

-

Inoculation: Synchronized, ring-stage parasite cultures (typically at 0.5% parasitemia and 2.5% hematocrit) are added to each well containing the drug dilutions and control wells (drug-free).

-

Incubation: Plates are incubated for 42 to 66 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[16]

-

Radiolabeling: [3H]-hypoxanthine is added to each well. Hypoxanthine is a nucleic acid precursor, and its uptake is proportional to parasite growth and replication.[17]

-

Harvesting & Scintillation Counting: After further incubation, the plates are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

DHFR Gene Sequencing for Resistance Marker Identification

This protocol is essential for correlating drug resistance phenotypes with specific genotypes.

Methodology: PCR and Sanger Sequencing

-

DNA Extraction: Genomic DNA is extracted from P. falciparum cultures (from the same isolates tested for susceptibility).

-

PCR Amplification: The dhfr gene is amplified from the genomic DNA using specific primers that flank the coding region, particularly the domains known to harbor resistance mutations.

-

PCR Product Purification: The amplified DNA fragment (amplicon) is purified to remove primers, dNTPs, and other components of the PCR reaction.

-

Sanger Sequencing: The purified PCR product is subjected to dideoxy chain-termination sequencing. This can be done using a commercial kit (e.g., Sequenase kit) and analyzed on an automated DNA sequencer.[10]

-

Sequence Analysis: The resulting DNA sequence is aligned with a known wild-type P. falciparum dhfr reference sequence. Any nucleotide differences are identified, and the corresponding amino acid changes (mutations) are determined.

Conclusion

The antimalarial activity of this compound is unequivocally linked to its function as a competitive inhibitor of Plasmodium falciparum dihydrofolate reductase. By disrupting the folate pathway, it starves the parasite of the essential building blocks for DNA synthesis, thereby preventing its proliferation. The molecular basis of resistance is equally well-defined, arising from specific point mutations within the dhfr gene that diminish the drug's binding affinity to its enzyme target. A thorough understanding of these molecular interactions, elucidated through quantitative susceptibility testing and genetic analysis, is critical for monitoring the emergence and spread of drug resistance and for the rational design of next-generation antifolate antimalarials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 5. Host dihydrofolate reductase (DHFR)-directed this compound analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound against African isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The activity of proguanil and its metabolites, this compound and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship and comparative docking studies for this compound analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. In vitro activity of this compound against African isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Variability of in vitro activity of proguanil and this compound on erythrocyte stages of Plasmodium falciparum as a function of culture conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Cycloguanil on Folate Metabolism in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil, the active metabolite of the pro-drug proguanil, is a potent antifolate agent historically used in the prevention and treatment of malaria. Its primary mechanism of action involves the specific and competitive inhibition of the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the crucial folate metabolic pathway, leading to a depletion of essential precursors for DNA synthesis and repair, ultimately resulting in parasite death. This guide provides an in-depth examination of this compound's interaction with the parasite's folate metabolism, presenting quantitative inhibition data, detailed experimental protocols for assessing its activity, and a discussion on the molecular basis of resistance.

The Central Role of Folate Metabolism in Parasites

Protozoan parasites, particularly of the genus Plasmodium, rely heavily on the de novo synthesis of folates. Unlike their human hosts who can salvage pre-formed folates from their diet, these parasites synthesize dihydrofolate (DHF) from basic precursors. The subsequent reduction of DHF to tetrahydrofolate (THF) is a critical step, as THF and its derivatives act as essential cofactors in the transfer of one-carbon units. These reactions are indispensable for the synthesis of thymidylate (a key component of DNA), purines, and certain amino acids like methionine and serine.

The two key enzymes in this pathway are:

-

Dihydropteroate Synthase (DHPS): Catalyzes the formation of dihydropteroate from para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate.

-

Dihydrofolate Reductase (DHFR): Catalyzes the NADPH-dependent reduction of DHF to THF.[1][2]

Given its vital role, the folate pathway, and specifically the DHFR enzyme, is a well-established and highly effective target for antiparasitic chemotherapy.[1][2]

Caption: Parasite de novo folate synthesis pathway.

Mechanism of Action: this compound as a DHFR Inhibitor

This compound is a triazine compound that acts as a competitive inhibitor of DHFR.[3] Its molecular structure mimics that of the natural substrate, dihydrofolate, allowing it to bind with high affinity to the active site of the parasite DHFR enzyme. This binding is highly selective for the parasite enzyme over the human homolog, which is a cornerstone of its therapeutic utility.

By occupying the active site, this compound physically blocks the binding of DHF, thereby preventing its reduction to THF.[4][5][6] The resulting depletion of the THF pool has catastrophic consequences for the parasite:

-

Inhibition of DNA Synthesis: The synthesis of thymidylate from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase, is dependent on a THF cofactor. Without THF, DNA replication and repair are halted.

-

Inhibition of Purine Synthesis: THF derivatives are also required for de novo purine synthesis.

-

Disruption of Amino Acid Metabolism: The synthesis of essential amino acids is impaired.

This multi-pronged assault on critical metabolic processes leads to the cessation of parasite growth and proliferation.[3]

Caption: Competitive inhibition of DHFR by this compound.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity or parasite growth. IC50 values are highly dependent on the specific strain of the parasite, particularly the presence of mutations in the dhfr gene.

| Parasite Strain/Isolate | DHFR Genotype (Key Mutations) | Mean IC50 (nM) | Susceptibility Level | Reference |

| Susceptible African Isolates | Wild-Type | 11.1 | Susceptible | [7] |

| Resistant African Isolates | Not specified (mutant) | 2,030 | Resistant | [7] |

| Ugandan Isolates (2016-2020) | Triple/Quadruple Mutant (51I, 59R, 108N, +/- 164L) | 1,200 | Resistant | [8] |

| Wild-Type Isolates | Wild-Type | < 9.14 | Susceptible | [9] |

| Mutant Isolates | S108N +/- 51I/59R | > 15.3 | Resistant | [9] |

Note: Resistance to this compound is strongly correlated with specific point mutations in the dhfr gene. A single S108N mutation confers moderate resistance, while the accumulation of additional mutations (e.g., N51I, C59R, I164L) leads to high-level resistance, as reflected in the dramatically increased IC50 values.[8][10]

Experimental Protocols

Protocol for In Vitro DHFR Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the IC50 value of this compound against recombinant P. falciparum DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

A. Reagents and Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

-

Recombinant PfDHFR: Purified enzyme diluted in assay buffer to a working concentration (e.g., 10-20 nM).

-

NADPH Solution: 10 mM stock in assay buffer, diluted to a working concentration of 200 µM.

-

DHF Solution: 10 mM stock in DMSO, diluted to a working concentration of 100 µM in assay buffer.

-

This compound: Stock solution in DMSO, serially diluted to create a range of concentrations (e.g., 0.1 nM to 10 µM).

-

96-well, UV-transparent microplate.

-

Spectrophotometer capable of kinetic reads at 340 nm.

B. Assay Procedure:

-

Prepare Controls:

-

100% Activity Control (No Inhibitor): Assay buffer + DMSO (vehicle).

-

0% Activity Control (Max Inhibition): Assay buffer + a known potent DHFR inhibitor like methotrexate at a saturating concentration (e.g., 10 µM).

-

-

Plate Setup: Add 2 µL of serially diluted this compound, DMSO (for 100% control), or methotrexate (for 0% control) to appropriate wells.

-

Add Reaction Mix: Prepare a master mix containing assay buffer and NADPH. Add 188 µL of this mix to each well.

-

Initiate Reaction: Add 10 µL of the DHF solution to each well to start the reaction. The final reaction volume is 200 µL.

-

Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 60 seconds for 20-40 minutes.[11]

C. Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_max_inhibition) / (V_no_inhibition - V_max_inhibition))

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Caption: Experimental workflow for a DHFR inhibition assay.

Protocol for In Vitro Parasite Susceptibility Assay

This protocol describes the widely used isotopic microtest to assess the effect of this compound on the growth of P. falciparum in red blood cell culture.

A. Reagents and Materials:

-

Parasite Culture: Asynchronous or synchronized P. falciparum culture maintained in RPMI-1640 medium supplemented with AlbuMAX or human serum, at a defined parasitemia and hematocrit.

-

[3H]-Hypoxanthine: Radiolabeled DNA precursor.

-

This compound: Stock solution and serial dilutions prepared in culture medium.

-

96-well culture plate.

-

Cell Harvester and Scintillation Counter.

B. Assay Procedure:

-

Plate Setup: Add 10 µL of serially diluted this compound or drug-free medium (control) to the wells of a 96-well plate.

-

Add Parasites: Add 200 µL of the parasite culture (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubation: Incubate the plate for 24 hours in a controlled environment (37°C, 5% CO2, 5% O2).

-

Radiolabeling: Add 10 µL of [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvesting: Lyse the cells by freeze-thawing the plate. Harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

-

Measurement: Dry the filter mat and measure the incorporated radioactivity for each well using a liquid scintillation counter.

C. Data Analysis:

-

The counts per minute (CPM) are proportional to parasite growth.

-

Calculate the percent inhibition of growth for each drug concentration relative to the drug-free control wells.

-

Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value, similar to the enzyme assay analysis.

Conclusion

This compound's targeted inhibition of dihydrofolate reductase in parasites is a classic example of successful rational drug design. By disrupting the vital folate metabolic pathway, it effectively halts parasite proliferation. While its clinical utility has been challenged by the emergence of resistance through specific mutations in the dhfr gene, the study of its mechanism continues to provide invaluable insights for the development of new generations of antifolate drugs. The quantitative methods and experimental protocols detailed herein serve as fundamental tools for researchers in the ongoing effort to characterize novel antiparasitic agents and combat the global threat of drug-resistant malaria.

References

- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] this compound and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis of differential resistance to this compound and pyrimethamine in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DHFR Enzyme Inhibition assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cycloguanil Assay against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloguanil, the active metabolite of the pro-drug proguanil, is an antifolate antimalarial agent that has been used for both prophylaxis and treatment of malaria. It exerts its parasiticidal effect by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum, a critical enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines and purines, which are necessary for DNA synthesis and cell multiplication.[2] Inhibition of DHFR leads to a failure of nuclear division during schizont formation in both the erythrocyte and liver stages of the parasite's life cycle.[2] However, the efficacy of this compound has been compromised by the emergence of drug-resistant strains of P. falciparum, primarily due to point mutations in the dhfr gene.

These application notes provide a detailed protocol for assessing the in vitro susceptibility of P. falciparum to this compound using the well-established [³H]hypoxanthine incorporation assay. This method remains a gold standard for quantifying the inhibition of parasite growth and determining the 50% inhibitory concentration (IC50), a key parameter in drug resistance monitoring and new drug discovery.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound's primary target within Plasmodium falciparum is the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme. Specifically, it binds to the active site of the DHFR domain, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for thymidylate synthase in the synthesis of thymidylate, a necessary precursor for DNA replication. By blocking this essential step, this compound effectively halts parasite proliferation.

Quantitative Data: In Vitro Susceptibility of P. falciparum to this compound

The in vitro activity of this compound against P. falciparum is typically quantified by determining the IC50 value. The table below summarizes representative IC50 values for this compound-sensitive and this compound-resistant parasite lines. Resistance to this compound is strongly correlated with specific mutations in the dhfr gene.

| P. falciparum Strain/Isolate Type | DHFR Genotype | This compound IC50 Range (nM) | Susceptibility Level | Reference |

| Susceptible Isolates | Wild-Type | 0.249 - 9.14 | Susceptible | [3] |

| Susceptible Clones/Isolates | Not Specified | < 50 (Mean: 11.1) | Susceptible | [2] |

| Resistant Isolates | Mutant (at least S108N) | 15.3 - 901 | Resistant | [3] |

| Resistant Clones/Isolates | Not Specified | > 500 (Mean: 2,030) | Resistant | [2] |

| W2 Clone | Mutant | Not specified, but known to be resistant | Resistant | [4] |

| FCR3 Clone | Mutant | Not specified, but known to be resistant | Resistant | [4] |

| D6 Clone | Wild-Type | Not specified, but known to be sensitive | Susceptible | [4] |

| 3D7 Clone | Wild-Type | Not specified, but known to be sensitive | Susceptible | [4] |

Experimental Protocol: [³H]Hypoxanthine Incorporation Assay

This protocol outlines the steps for determining the in vitro susceptibility of P. falciparum to this compound.

Materials and Reagents

-

P. falciparum culture (e.g., 3D7 for sensitive, W2 or Dd2 for resistant)

-

Human erythrocytes (type O+)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 10 mg/mL gentamicin, and 0.5% Albumax I or 10% human serum)

-

Hypoxanthine-free complete medium for the assay

-

This compound

-

[³H]hypoxanthine

-

Sterile 96-well microtiter plates

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and filter mats

-

Liquid scintillation fluid and counter

Step-by-Step Methodology

-

Preparation of Drug Plates :

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it further in hypoxanthine-free medium.

-

Perform serial dilutions of this compound across a 96-well plate. It is recommended to test each concentration in triplicate.

-

Include drug-free wells as negative controls (100% parasite growth) and wells with uninfected erythrocytes as a background control.

-

-

Parasite Culture Preparation :

-

Synchronize the P. falciparum culture to the ring stage.

-

Dilute the synchronized culture with uninfected erythrocytes and hypoxanthine-free medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

-

Inoculation and Initial Incubation :

-

Add the prepared parasite suspension to each well of the drug-dosed plate.

-

Incubate the plates for 24 hours at 37°C in a humidified chamber with the gas mixture.[5]

-

-

Addition of [³H]Hypoxanthine and Second Incubation :

-

Harvesting and Measurement :

-

Terminate the assay by freezing the plates.

-

Thaw the plates to lyse the erythrocytes.

-

Using a cell harvester, transfer the contents of each well onto a filter mat to capture the parasite DNA.

-

Wash the filter mat to remove unincorporated [³H]hypoxanthine.

-

Dry the filter mat and place it in a scintillation bag with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) for each spot on the filter mat using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the drug-free control wells.

-

Plot the percentage of inhibition against the log of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion

The described [³H]hypoxanthine incorporation assay is a robust and reliable method for determining the in vitro efficacy of this compound against various strains of P. falciparum. The quantitative data generated from this assay are crucial for monitoring the emergence and spread of drug resistance, as well as for the preliminary screening and characterization of new DHFR inhibitors in the drug development pipeline. Understanding both the mechanism of action and the methodologies to quantify drug effects is fundamental for advancing the fight against malaria.

References

- 1. iddo.org [iddo.org]

- 2. In vitro activity of pyrimethamine, this compound, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Cycloguanil Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation, storage, and use of cycloguanil stock solutions for in vitro cell culture experiments. This compound, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR). Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document outlines the physicochemical properties of this compound hydrochloride, offers a detailed step-by-step protocol for solubilization in Dimethyl Sulfoxide (DMSO), and provides guidelines for its application in cell-based assays.

Physicochemical Properties of this compound

This compound is most commonly supplied as a hydrochloride salt (this compound HCl), which enhances its stability and solubility. The choice of solvent is crucial for preparing a concentrated, stable stock solution. DMSO is the recommended solvent due to its high solubilizing capacity for this compound and its miscibility with aqueous cell culture media.

Table 1: Physicochemical Data of this compound Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine, monohydrochloride | [1] |

| Molecular Formula | C₁₁H₁₄ClN₅ • HCl | [1] |

| Molecular Weight | 288.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility in DMSO | ≥ 20 mg/mL (up to 62.5 mg/mL reported) | [1][3] |

| Solubility in Ethanol | ~5 mg/mL | [1] |

| Solubility in Water | ~15-25 mg/mL (may require heating/sonication) | [2][4] |

| Solubility in PBS (pH 7.2) | ~5 mg/mL | [1] |

Mechanism of Action: DHFR Inhibition